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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lidocaine as a tool to

investigate the mechanisms of synaptic transmission. Lidocaine, a well-characterized local

anesthetic, primarily functions by blocking voltage-gated sodium channels (NaV channels),

thereby inhibiting the generation and propagation of action potentials. This property makes it an

invaluable pharmacological agent for dissecting the roles of neuronal excitability in synaptic

processes.

Mechanism of Action
Lidocaine exerts its effects by binding to the intracellular portion of voltage-gated sodium

channels. This binding is state-dependent, with a higher affinity for open and inactivated

channels than for resting channels. By stabilizing the inactivated state of the NaV channel,

lidocaine prevents the influx of sodium ions that is necessary for the depolarization phase of an

action potential. This leads to a dose-dependent decrease in the excitability of neurons.

Beyond its primary action on sodium channels, lidocaine has also been shown to affect other

ion channels, including potassium and calcium channels, albeit at different concentrations.

These off-target effects should be considered when interpreting experimental results.

Data Presentation: Quantitative Effects of Lidocaine
on Neuronal Properties

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1675248?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the quantitative effects of lidocaine on various neuronal

parameters as reported in the literature. These values can serve as a reference for designing

and interpreting experiments.
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Parameter Preparation
Lidocaine
Concentration

Effect Reference

Voltage-Gated

Sodium Current

(INa)

Peak Amplitude
Human cardiac

NaV1.5 channels
1 mM

96% inhibition in

wild-type

channels

Peak Amplitude
Rat dorsal horn

neurons
100 µM

Significant

decrease

Action Potential

(AP)

Peak Amplitude
Rat dorsal horn

neurons
100 µM Decreased

Duration
Rat dorsal horn

neurons
100 µM Increased

Firing Threshold
Rat sympathetic

ganglia
Not specified Increased

Synaptic

Transmission

Excitatory

Postsynaptic

Potential (EPSP)

Amplitude

Snail cholinergic

synapse
Not specified Inhibited

Inhibitory

Postsynaptic

Current (IPSC)

Frequency

Rat spinal dorsal

horn

1-10 mg/kg

(intravenous)

No significant

change

Inhibitory

Postsynaptic

Rat spinal dorsal

horn

1-10 mg/kg

(intravenous)

No significant

change
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Current (IPSC)

Amplitude

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of
Synaptic Currents
This protocol details the methodology for recording excitatory and inhibitory postsynaptic

currents (EPSCs and IPSCs) from cultured neurons to assess the impact of lidocaine on

synaptic transmission.

Materials:

Cultured neurons on coverslips

External solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM

NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose, bubbled with 95% O2/5% CO2.

Internal solution for EPSC recording (Cs-based): 120 mM Cs-gluconate, 10 mM HEPES, 10

mM EGTA, 5 mM MgCl2, 5 mM ATP-Na2, 0.5 mM GTP-Na, pH adjusted to 7.2 with CsOH.

Internal solution for IPSC recording (K-based): 130 mM KCl, 10 mM HEPES, 10 mM EGTA,

2 mM MgCl2, 2 mM ATP-Na2, 0.3 mM GTP-Na, pH adjusted to 7.3 with KOH.

Lidocaine stock solution (e.g., 100 mM in water)

Patch-clamp amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for pipette fabrication

Procedure:

Preparation:

Prepare external and internal solutions and ensure they are at the correct pH and

osmolarity.
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Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with internal solution.

Place a coverslip with cultured neurons in the recording chamber and perfuse with

oxygenated aCSF at a rate of 1-2 mL/min.

Obtaining a Whole-Cell Recording:

Approach a neuron with the patch pipette while applying positive pressure.

Once the pipette touches the cell membrane, release the positive pressure to form a

gigaohm seal (>1 GΩ).

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

Recording Synaptic Currents:

For spontaneous EPSCs (sEPSCs): Clamp the neuron at a holding potential of -70 mV to

minimize the contribution of voltage-gated channels and record inward currents.

For spontaneous IPSCs (sIPSCs): Clamp the neuron at a holding potential of 0 mV to

record outward currents (using a K-based internal solution).

Record baseline synaptic activity for at least 5 minutes.

Lidocaine Application:

Prepare the desired final concentration of lidocaine in aCSF.

Switch the perfusion to the lidocaine-containing aCSF.

Record synaptic activity for 10-15 minutes in the presence of lidocaine.

Washout:

Switch the perfusion back to the control aCSF to wash out the lidocaine.

Record for at least 10-15 minutes to observe any recovery of synaptic activity.
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Data Analysis:

Use appropriate software to detect and analyze synaptic events.

Measure the frequency (events per unit time) and amplitude of sEPSCs and sIPSCs

before, during, and after lidocaine application.

Perform statistical analysis to determine the significance of any changes.

Protocol 2: Neurotransmitter Release Assay from
Synaptosomes
This protocol provides a method to assess the effect of lidocaine on neurotransmitter release

from isolated nerve terminals (synaptosomes).

Materials:

Fresh brain tissue (e.g., rat cortex or hippocampus)

Sucrose buffer: 0.32 M sucrose, 5 mM HEPES, pH 7.4

Percoll solution

Krebs-Ringer buffer: 140 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM Na2HPO4, 2 mM

NaHCO3, 10 mM glucose, 1.2 mM CaCl2, pH 7.4

High K+ Krebs-Ringer buffer (depolarizing solution): 95 mM NaCl, 50 mM KCl, other

components as above.

Lidocaine stock solution

Neurotransmitter detection kit (e.g., HPLC-based or fluorescence-based for glutamate or

GABA)

Procedure:

Synaptosome Preparation:
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Homogenize fresh brain tissue in ice-cold sucrose buffer.

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

Layer the supernatant onto a Percoll gradient and centrifuge at high speed to isolate the

synaptosome fraction.

Wash the synaptosomes in Krebs-Ringer buffer.

Pre-incubation with Lidocaine:

Resuspend the synaptosomes in Krebs-Ringer buffer.

Aliquot the synaptosome suspension into different tubes.

Add lidocaine at various final concentrations to the respective tubes and incubate for 15-

30 minutes at 37°C. Include a vehicle control.

Stimulation of Neurotransmitter Release:

To measure basal release, add an equal volume of Krebs-Ringer buffer to the

synaptosomes and incubate for a short period (e.g., 5 minutes).

To measure evoked release, add an equal volume of high K+ Krebs-Ringer buffer to

stimulate depolarization-induced neurotransmitter release and incubate for the same

period.

Sample Collection and Analysis:

Pellet the synaptosomes by centrifugation.

Carefully collect the supernatant, which contains the released neurotransmitters.

Quantify the concentration of the neurotransmitter of interest in the supernatant using a

suitable detection method (e.g., HPLC, ELISA, or a fluorescent assay kit).

Data Analysis:
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Calculate the amount of neurotransmitter released under basal and stimulated conditions

for each lidocaine concentration.

Express the evoked release as a percentage of the control (no lidocaine) condition.

Plot a dose-response curve to determine the IC50 of lidocaine on neurotransmitter

release.

Mandatory Visualizations

Presynaptic Terminal Postsynaptic Neuron

Action Potential
Propagation

Voltage-gated
Na+ Channels

Opens Voltage-gated
Ca2+ Channels

Depolarization
opens Synaptic Vesicle

Ca2+ influx
triggers fusion Neurotransmitter

Release
Neurotransmitter

Receptors
Postsynaptic

Potential (EPSP/IPSP)

Lidocaine Block

Click to download full resolution via product page

Caption: Mechanism of Lidocaine Action on Synaptic Transmission.
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Caption: Experimental Workflows for Studying Lidocaine's Effects.
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To cite this document: BenchChem. [Application Notes and Protocols for Studying Synaptic
Transmission with Lidocaine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675248#lotucaine-application-in-studying-synaptic-
transmission]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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